molecular formula C21H24N8O5 B12319580 Methotrexate gamma-methyl ester

Methotrexate gamma-methyl ester

Cat. No.: B12319580
M. Wt: 468.5 g/mol
InChI Key: RYGFOBBTCUXHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methotrexate gamma-methyl ester is a derivative of methotrexate, a well-known folate antagonist used in the treatment of various chronic inflammatory and neoplastic conditions. This compound is primarily used as an impurity reference material in pharmaceutical testing . It has a molecular formula of C21H24N8O5 and a molecular weight of 468.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methotrexate gamma-methyl ester involves the esterification of methotrexate. One common method includes the reaction of L-glutamic acid gamma-methyl ester with 4-[(benzyloxy)carbonyl]methylamino]benzoyl chloride . The reaction is typically carried out in the presence of a base such as diisopropylethylamine in a suitable solvent like dimethylformamide. The protective groups are then removed by hydrogenolysis to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and purification used in laboratory synthesis can be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

Methotrexate gamma-methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Methotrexate gamma-methyl ester has several scientific research applications, including:

Properties

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(31)26-14(20(32)33)7-8-15(30)34-2/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,31)(H,32,33)(H4,22,23,24,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGFOBBTCUXHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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